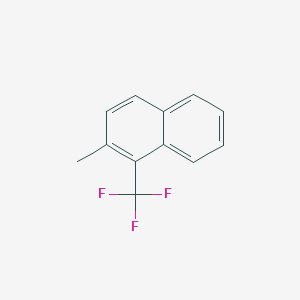

2-Methyl-1-(trifluoromethyl)naphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(trifluoromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13,14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFQFTLZVOINSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499708 | |

| Record name | 2-Methyl-1-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70109-82-9 | |

| Record name | 2-Methyl-1-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 1 Trifluoromethyl Naphthalene and Analogues

Direct Trifluoromethylation Strategies

Direct C-H trifluoromethylation offers an atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates. These modern strategies typically involve the generation of a trifluoromethyl radical or an electrophilic trifluoromethyl species that can directly attack the electron-rich naphthalene (B1677914) ring.

Radical-Mediated Trifluoromethylation Protocols

Radical-mediated trifluoromethylation is a cornerstone for the synthesis of trifluoromethylated arenes. researchgate.netrsc.org These methods rely on the generation of the trifluoromethyl radical (•CF3), which can then engage in a C-H functionalization reaction with an aromatic substrate. For an electron-rich substrate like 2-methylnaphthalene (B46627), the addition of the •CF3 radical is expected to preferentially occur at the electron-rich C1 position, followed by an oxidation step to restore aromaticity.

Common sources for generating the trifluoromethyl radical include trifluoroacetic acid (TFA) and its derivatives, which can undergo decarboxylation, or reagents like sodium trifluoromethanesulfinate (Langlois' reagent). researchgate.netresearchgate.net These reactions are often initiated by a stoichiometric oxidant or through photoredox catalysis under biocompatible conditions. researchgate.net The versatility of these protocols allows for the trifluoromethylation of a wide range of arenes and heterocycles, demonstrating high functional group tolerance. researchgate.net

Table 1: Examples of Radical-Mediated Trifluoromethylation of Aromatic Compounds

Electrophilic Trifluoromethylation Utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as Togni's and Umemoto's reagents, are powerful electrophilic trifluoromethylating agents. beilstein-journals.orgbrynmawr.edu These compounds can deliver a "CF3+" synthon to a wide variety of nucleophiles, including electron-rich aromatic systems like 2-methylnaphthalene. beilstein-journals.org The reaction typically proceeds via direct electrophilic aromatic substitution, where the naphthalene π-system attacks the electrophilic iodine center, leading to the transfer of the trifluoromethyl group and the formation of a stabilized carbocation intermediate (a Wheland intermediate). Subsequent deprotonation restores aromaticity and yields the desired 2-methyl-1-(trifluoromethyl)naphthalene.

These reagents are often bench-stable, easy to handle, and exhibit broad functional group compatibility, making them highly valuable in late-stage functionalization. tcichemicals.comenamine.netnih.gov While some reactions proceed without a catalyst, others can be promoted by Lewis or Brønsted acids, or by transition metals like copper. enamine.net The reactivity and selectivity can be tuned by modifying the structure of the hypervalent iodine reagent itself. beilstein-journals.orgnih.gov

**Table 3: Common Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation**

```html

Nucleophilic Trifluoromethylation Reagents and Reactions

Nucleophilic trifluoromethylation involves the reaction of an aromatic substrate with a reagent that delivers a trifluoromethyl anion (CF3⁻) or its synthetic equivalent. A primary challenge in this field is the inherent instability of the CF3⁻ anion, which readily decomposes to difluorocarbene and a fluoride (B91410) ion. Consequently, a variety of reagents have been developed to generate and deliver the trifluoromethyl nucleophile in a controlled manner.

One of the most widely utilized reagents for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent. acs.org This stable and commercially available liquid serves as a CF3⁻ equivalent upon activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). The reaction with an appropriate electrophilic naphthalene precursor, such as a 1-halonaphthalene derivative, would proceed via nucleophilic aromatic substitution, although such direct displacements on unactivated aryl halides are challenging. More commonly, TMSCF3 is employed in metal-catalyzed cross-coupling reactions.

Another important source for nucleophilic trifluoromethylation is trifluoromethane (B1200692) (CF3H), also known as fluoroform. nih.gov As an inexpensive byproduct of the chemical industry, its use as a CF3 source is highly desirable. Deprotonation of fluoroform with a strong base, such as potassium hexamethyldisilazide (KHMDS), generates the trifluoromethyl anion. nih.govrsc.org The choice of solvent is critical, with systems like triglyme (B29127) being effective in stabilizing the generated anion, allowing it to react with electrophiles such as esters to form trifluoromethyl ketones. nih.govrsc.org

Sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent, can also serve as a source of the trifluoromethyl group under reductive conditions, although it is more commonly used as a source of the trifluoromethyl radical under oxidative conditions. soton.ac.ukrsc.org

| Reagent Name | Common Name/Type | Activator/Conditions |

| (Trifluoromethyl)trimethylsilane | Ruppert-Prakash Reagent | Nucleophilic initiator (e.g., TBAF, CsF) |

| Trifluoromethane | Fluoroform | Strong base (e.g., KHMDS) in a suitable solvent (e.g., triglyme) |

| Sodium Trifluoromethanesulfinate | Langlois Reagent | Reductive conditions for nucleophilic character |

Metal-Catalyzed and Metal-Promoted Aromatic Trifluoromethylation

Transition metal catalysis has become an indispensable tool for the formation of C-CF3 bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. Copper and palladium-based systems are the most extensively studied and applied in this context. These reactions typically involve the cross-coupling of an aryl halide or pseudohalide with a trifluoromethyl source.

Copper-Based Catalytic Systems

Copper-mediated trifluoromethylation of aryl halides is a foundational method for creating aryl-CF3 bonds. The seminal work in this area, often referred to as the McLoughlin-Thrower reaction, involves the reaction of an aryl iodide with trifluoroiodomethane (CF3I) in the presence of copper powder at elevated temperatures. A variation of this approach was noted for the synthesis of 1-trifluoromethyl-2-methoxynaphthalene from 1-iodo-2-methoxynaphthalene, though it required high pressure and was prohibitively expensive for large-scale synthesis. cdnsciencepub.com

More contemporary copper-based systems utilize a variety of trifluoromethyl sources and catalytic conditions. Fluoroform-derived CuCF3 has emerged as a highly reactive and ligandless reagent for the trifluoromethylation of a broad range of aryl and heteroaryl halides. doi.org This method proceeds under mild conditions and demonstrates high chemoselectivity. doi.org

Another strategy involves the use of TMSCF3 in the presence of a copper(I) salt and a fluoride source. researchgate.net The mechanism is thought to involve the formation of a copper-trifluoromethyl species (e.g., [CuCF3]) which then participates in a cross-coupling cycle with the aryl halide. Radical pathways are also implicated in many copper-catalyzed trifluoromethylations, particularly when radical initiators or specific trifluoromethyl sources like Umemoto's or Langlois' reagents are used in the presence of an oxidant. soton.ac.ukcdnsciencepub.com For instance, a copper-mediated Sandmeyer-type trifluoromethylation of arylamines proceeds via an aryl radical intermediate. cdnsciencepub.com

Table 2.1.5.1: Examples of Copper-Based Trifluoromethylation Conditions

| Aryl Substrate | CF3 Source | Copper Source/Catalyst | Key Conditions | Reference |

|---|---|---|---|---|

| Aryl Iodides | CF3I | Cu powder | High temperature, high pressure | cdnsciencepub.com |

| Aryl/Heteroaryl Halides | Fluoroform (HCF3) | CuCF3 (pre-formed) | Ligandless, 23–50 °C | doi.org |

| Aryl Iodides | TMSCF3 | Cu(I) salts | Fluoride source (e.g., KF) | researchgate.net |

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for aryl trifluoromethylation. These methods often exhibit high functional group tolerance and can be applied to a wider range of substrates, including the more challenging but abundant aryl chlorides.

A significant breakthrough in this area was the development of a palladium-catalyzed trifluoromethylation of aryl chlorides using triethylsilyl-trifluoromethyl (TESCF3) and potassium fluoride. acs.org The success of this transformation relies heavily on the choice of ligand. Bulky, electron-rich biaryl phosphine (B1218219) ligands, such as BrettPhos, have proven effective in promoting the key steps of the catalytic cycle: oxidative addition of the aryl chloride to the Pd(0) center, transmetalation with the trifluoromethyl source, and reductive elimination of the trifluoromethylated arene product. acs.orgresearchgate.net The reaction proceeds through a classical Pd(0)-Pd(II) catalytic cycle. acs.org

These methods are applicable to a wide array of functionalized aromatic and heteroaromatic chlorides, allowing for the introduction of the CF3 group at a late stage of a synthetic sequence. researchgate.net While direct application to 2-methyl-1-chloronaphthalene is not explicitly detailed in the seminal reports, the broad substrate scope suggests its potential feasibility.

Acid-Catalyzed Direct Trifluoromethylation Processes

Direct C-H trifluoromethylation of aromatic compounds is an attractive strategy as it avoids the pre-functionalization of the substrate (e.g., as a halide or boronic acid). While radical-based and metal-catalyzed C-H trifluoromethylations are more common, methods involving acid catalysis are conceptually linked to classical electrophilic aromatic substitution.

In this context, the trifluoromethylating agent must act as an electrophile ("CF3+"). Potent electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagents) or S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's reagents), are typically used. acs.orgchem-station.com While these reactions are not always strictly "acid-catalyzed," they can be promoted by Lewis acids. For example, the activation of Togni's reagent with a Lewis acid like zinc(II) triflate can enhance its electrophilicity. acs.org

The regioselectivity of electrophilic substitution on 2-methylnaphthalene is known to be sensitive to reaction conditions. Attack typically occurs at the C1, C4, C5, or C8 positions. For direct trifluoromethylation to yield this compound, the C1 position must be selectively targeted. Strong acids, such as trifluoromethanesulfonic acid, are known to catalyze other electrophilic reactions on naphthalene, like alkylation, indicating their potential role in activating either the substrate or the CF3+ source. researchgate.net However, direct, acid-catalyzed C-H trifluoromethylation of naphthalenes remains a less-developed area compared to metal-catalyzed approaches.

De Novo Naphthalene Ring Construction with Trifluoromethylation

An alternative to the direct functionalization of a pre-existing naphthalene core is the construction of the bicyclic ring system from acyclic or monocyclic precursors that already contain the trifluoromethyl group. This approach is particularly useful when the desired substitution pattern is difficult to achieve through direct methods or when the required precursors are readily available.

Cyclization Reactions Incorporating Trifluoromethylated Precursors

Several strategies have been developed for the de novo synthesis of trifluoromethylated naphthalenes. One effective method involves the cyclization of a benzenoid precursor that has a side chain containing both a trifluoromethyl group and two carbonyl functions. cdnsciencepub.com This approach was successfully used to prepare 1-trifluoromethyl-2-naphthalenol derivatives. The synthesis begins with the reaction of a Grignard reagent derived from a γ-halopropyl-benzene with trifluoroacetic acid to form a trifluoromethyl ketone. This intermediate is then elaborated and cyclized to construct the second ring of the naphthalene system. cdnsciencepub.com

Another elegant approach involves the reaction of benzyl (B1604629) Grignard reagents with α,β-unsaturated trifluoromethyl ketones. For example, the 1,2-addition of a benzyl Grignard to 1-(3,4-dihydro-2H-5-pyranyl)-2,2,2-trifluoro-1-ethanone yields an alcohol. Subsequent acid-catalyzed dehydration of this alcohol generates an intermediate diene, which readily undergoes an intramolecular thermal cyclization to afford the substituted trifluoromethylnaphthalene. soton.ac.ukscispace.com

The Diels-Alder reaction provides another powerful tool for constructing the naphthalene skeleton. A [4+2] cycloaddition between a 6-trifluoromethyl-substituted 2-pyrone and a benzyne (B1209423) (generated in situ from an o-silylaryl triflate) leads to a bicyclic intermediate. This intermediate then undergoes a decarboxylative aromatization to yield a 1-trifluoromethyl-substituted naphthalene. rsc.org

Table 2.2.1: Overview of De Novo Synthesis Strategies for Trifluoromethylated Naphthalenes

| Precursor Type | Key Reaction | Resulting Naphthalene Derivative | Reference |

|---|---|---|---|

| Benzenoid with CF3-ketone side chain | Intramolecular cyclization/aromatization | 1-Trifluoromethyl-2-naphthalenols | cdnsciencepub.com |

| Benzyl Grignard + α,β-Unsaturated CF3-ketone | 1,2-Addition, dehydration, thermal cyclization | Substituted trifluoromethylnaphthalenes | soton.ac.ukscispace.com |

Cycloaddition Reactions for Naphthalene Core Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and convergent approach to the naphthalene core.

The Diels-Alder reaction provides an efficient pathway for synthesizing multisubstituted naphthalenes through the cycloaddition of a diene with a dienophile. nih.gov In modern synthetic chemistry, highly reactive aryne intermediates serve as potent dienophiles. These intermediates can be generated under mild conditions from precursors such as o-silylaryl triflates upon treatment with a fluoride source. nih.gov The electron-deficient nature of arynes makes them excellent reaction partners for electron-rich dienes. nih.gov

An effective class of dienes for the synthesis of naphthalenes via aryne cycloaddition is the 2-pyrones. nih.gov The reaction proceeds via a [4+2] cycloaddition between the 2-pyrone (acting as the 4π diene component) and the aryne. This initial cycloaddition is followed by a spontaneous retro-Diels-Alder reaction where the bicyclic intermediate extrudes a molecule of carbon dioxide. This decarboxylative aromatization step is a key feature of this method, leading directly to the stable, fully aromatic naphthalene ring system. nih.gov This strategy allows for the synthesis of a wide array of highly functionalized naphthalenes by varying the substituents on both the pyrone and the aryne precursor. nih.gov

| 2-Pyrone Component | Aryne Precursor (o-Silylaryl triflate) | Resulting Naphthalene Product | Yield |

|---|---|---|---|

| 4-Hydroxy-6-methyl-2-pyrone derivative | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Substituted Methylnaphthalene | Good nih.gov |

| Substituted 2-pyrone | 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Dimethyl-substituted naphthalene | Good nih.gov |

| Substituted 2-pyrone | 4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Difluoro-substituted naphthalene | Good nih.gov |

Strategic Functional Group Transformations for Trifluoromethylated Naphthalenes

An alternative to building the naphthalene ring with the trifluoromethyl group already in place is to introduce the -CF3 group onto a pre-existing naphthalene scaffold.

Halogen Exchange Reactions for Trifluoromethyl Group Installation

The installation of a trifluoromethyl group can be achieved via halogen exchange, a classic transformation in fluorine chemistry. The Swarts reaction is a prime example of this approach, typically used to convert polychlorinated compounds into their polyfluorinated counterparts. mdpi.comfluorine1.ru This methodology can be applied to install a trifluoromethyl group onto an aromatic ring by first preparing the corresponding (trichloromethyl)arene precursor. mdpi.com

For the synthesis of a trifluoromethylnaphthalene, this would involve the transformation of a (trichloromethyl)naphthalene derivative. The reaction is carried out using a fluorinating agent such as antimony trifluoride (SbF3), often with a catalytic quantity of a Lewis acid like antimony pentachloride (SbCl5) to enhance reactivity. mdpi.com This process exchanges the chlorine atoms of the -CCl3 group for fluorine atoms, thereby forming the thermodynamically stable -CF3 group.

| Substrate | Reagents | Product | Reaction Type |

|---|---|---|---|

| Ar-CCl3 (e.g., (Trichloromethyl)naphthalene) | SbF3, SbCl5 (cat.) | Ar-CF3 (e.g., (Trifluoromethyl)naphthalene) | Swarts Reaction (Halogen Exchange) mdpi.com |

Conversion of Carboxylic Acid Moieties to Trifluoromethyl Groups

Carboxylic acids are abundant and readily available starting materials, making their conversion into trifluoromethyl groups a highly valuable transformation for accessing trifluoromethylated naphthalene analogues. This approach, known as decarboxylative trifluoromethylation, offers a direct route from a common functional group to the desired -CF3 moiety.

One of the most significant advancements in this area involves the synergistic use of photoredox and copper catalysis. nih.govscispace.com This dual catalytic system enables the efficient conversion of carboxylic acids into trifluoromethyl groups under mild reaction conditions. nih.govnih.gov The process is believed to proceed through the generation of an alkyl radical from the carboxylic acid via single-electron transfer (SET) oxidation, facilitated by an excited-state photocatalyst. nih.gov This radical is then trapped by a copper(II)-CF3 complex, leading to the formation of the C-CF3 bond. nih.gov

This methodology has demonstrated broad applicability, tolerating a wide array of functional groups, which is a key feature for its use in complex molecule synthesis. scispace.comscite.ai While many examples focus on aliphatic carboxylic acids, the principles can be extended to aromatic systems relevant to naphthalene scaffolds. The reaction generally employs an iridium-based photoredox catalyst, a copper source, a trifluoromethylating agent (like Umemoto's or Togni's reagent), and a base, all under visible light irradiation. nih.gov

Another approach involves the transformation of carboxylic acids into dithioesters, which are subsequently treated with a fluorinating agent such as bromine trifluoride (BrF3) under mild conditions to yield the trifluoromethyl derivative. researchgate.net

The table below summarizes representative conditions for the decarboxylative trifluoromethylation of carboxylic acids, a strategy applicable to the synthesis of trifluoromethylnaphthalenes from corresponding naphthalene carboxylic acids.

| Catalyst System | Trifluoromethyl Source | Base | Solvent | Conditions | Yield (%) | Ref |

| Ir(ppy)2(dtbbpy)PF6 / Cu(dap)2Cl | CF3SO2Cl | Cs2CO3 | DMSO | Blue LED, rt | 30-93 | nih.gov |

| Not specified | BrF3 | Not applicable | Not specified | 0°C, 2 min | Not specified | researchgate.net |

| AgNO3 / K2S2O8 | (bpy)Cu(CF3)3 | Not specified | aq. CH3CN | 40°C | Good | researchgate.net |

| Table 1: Methodologies for Converting Carboxylic Acids to Trifluoromethyl Groups. This interactive table outlines various catalytic systems and conditions for the decarboxylative trifluoromethylation of carboxylic acids. |

Late-Stage Trifluoromethylation of Complex Naphthalene Scaffolds

Late-stage functionalization refers to the introduction of a functional group, in this case, a trifluoromethyl group, at a late step in a synthetic sequence. nih.gov This strategy is highly efficient as it avoids the need for a lengthy de novo synthesis and allows for the direct modification of complex, often biologically active, molecules. nih.gov For naphthalene-containing compounds, late-stage trifluoromethylation provides a powerful tool for rapidly generating analogues with potentially improved properties.

The decarboxylative trifluoromethylation method described previously is itself a powerful tool for late-stage functionalization. nih.govresearchgate.net A precursor molecule containing a carboxylic acid moiety can be readily converted to its trifluoromethyl analogue, demonstrating the high functional group tolerance and mild conditions of the photoredox/copper-catalyzed reaction. scispace.com This has been successfully applied to a diverse array of natural products and medicinal agents bearing carboxylic acids. nih.gov

Direct C-H trifluoromethylation is another key strategy for the late-stage modification of complex aromatic systems like naphthalene. These methods involve the selective activation of a C-H bond on the naphthalene ring and its subsequent conversion to a C-CF3 bond. This can be achieved through various mechanisms, including radical-based pathways or transition metal-catalyzed processes.

For instance, copper-catalyzed trifluoromethylation of benzylic C(sp3)-H bonds has been reported, which could be applicable to methylnaphthalene derivatives. scite.ai Research into these areas aims to develop methodologies that are highly selective (regioselective), operate under mild conditions, and are tolerant of the various functional groups present in complex molecules. The development of such methods is crucial for drug discovery, enabling the diversification of lead compounds containing the naphthalene scaffold.

| Strategy | Substrate Type | Key Reagents | General Applicability | Ref |

| Decarboxylative Trifluoromethylation | Carboxylic Acid-bearing Naphthalenes | Photoredox Catalyst, Copper Catalyst, CF3+ Source | High functional group tolerance, mild conditions | nih.govresearchgate.net |

| C(sp3)-H Trifluoromethylation | Methylnaphthalenes | Copper Catalysts, Radical Initiators | Targets benzylic positions | scite.ai |

| Table 2: Strategies for Late-Stage Trifluoromethylation. This interactive table details common strategies for introducing trifluoromethyl groups into complex molecules at later synthetic stages. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-Methyl-1-(trifluoromethyl)naphthalene, providing precise information about the hydrogen, carbon, and fluorine atoms.

The ¹H NMR spectrum of this compound is expected to exhibit a set of distinct signals corresponding to the aromatic protons and the methyl group protons. The trifluoromethyl group, lacking protons, will not show a direct signal but will influence the chemical shifts and coupling patterns of nearby protons.

The aromatic region of the spectrum will be complex due to the disubstituted naphthalene (B1677914) ring system. The protons on the same ring as the substituents (H-3 and H-4) and on the adjacent ring (H-5, H-6, H-7, and H-8) will resonate at different frequencies. The electron-withdrawing nature of the trifluoromethyl group is anticipated to deshield adjacent protons, shifting their resonances to a lower field (higher ppm). Conversely, the electron-donating methyl group will cause a slight shielding effect on its neighboring protons.

The methyl protons are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.5 ppm. The integration of this signal will correspond to three protons. The aromatic protons will likely appear as a series of multiplets between 7.0 and 8.5 ppm.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.5 | s (singlet) | - |

| H-3 | ~7.3 - 7.5 | d (doublet) | ~8.0 |

| H-4 | ~7.8 - 8.0 | d (doublet) | ~8.0 |

| H-5 | ~7.9 - 8.1 | d (doublet) | ~8.5 |

| H-6 | ~7.5 - 7.7 | t (triplet) | ~7.5 |

| H-7 | ~7.5 - 7.7 | t (triplet) | ~7.5 |

| H-8 | ~8.1 - 8.3 | d (doublet) | ~8.5 |

Note: The predicted values are based on the analysis of structurally similar compounds and known substituent effects.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the 12 carbon atoms. The chemical shift of the trifluoromethyl carbon will be a key feature, appearing as a quartet due to coupling with the three fluorine atoms.

The aromatic carbons will resonate in the downfield region (typically 120-140 ppm). The carbons directly attached to the electron-withdrawing trifluoromethyl group (C-1) and the electron-donating methyl group (C-2) will show significant shifts. The C-1 signal is expected to be shifted downfield, while the C-2 signal will be shifted slightly upfield compared to unsubstituted naphthalene. The quaternary carbons of the naphthalene ring will also be identifiable. The methyl carbon will appear as a distinct signal in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| CH₃ | ~20 | s (singlet) |

| C-1 | ~125 - 130 | q (quartet) |

| C-2 | ~135 - 140 | s (singlet) |

| C-3 | ~128 - 130 | s (singlet) |

| C-4 | ~125 - 127 | s (singlet) |

| C-4a | ~130 - 132 | s (singlet) |

| C-5 | ~127 - 129 | s (singlet) |

| C-6 | ~126 - 128 | s (singlet) |

| C-7 | ~126 - 128 | s (singlet) |

| C-8 | ~124 - 126 | s (singlet) |

| C-8a | ~132 - 134 | s (singlet) |

| CF₃ | ~120 - 125 | q (quartet) |

Note: The predicted values are based on the analysis of structurally similar compounds and known substituent effects. The multiplicity of C-1 is due to coupling with the CF₃ group.

¹⁹F NMR is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl group. In the case of this compound, the three equivalent fluorine atoms of the CF₃ group are expected to give rise to a single sharp signal. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of -55 to -65 ppm relative to a standard such as CFCl₃.

The absence of any other fluorine signals in the spectrum would confirm the presence of a single trifluoromethyl group. Furthermore, ¹⁹F NMR can be a valuable technique for monitoring reactions involving the synthesis or modification of this compound, as the chemical shift of the fluorine signal would be sensitive to changes in the molecular structure.

Predicted ¹⁹F NMR Data for this compound:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | ~ -60 | s (singlet) |

Note: The predicted chemical shift is relative to CFCl₃.

To unambiguously assign all the proton and carbon signals, especially in the crowded aromatic region, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be instrumental in tracing the connectivity of the protons on each of the naphthalene rings. For instance, the correlation between H-3 and H-4, and the sequential correlations between H-5, H-6, H-7, and H-8 would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to its directly attached carbon atom. This allows for the definitive assignment of the protonated aromatic and methyl carbons.

Together, these 2D NMR experiments provide a comprehensive and unambiguous structural elucidation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic fingerprint.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups and the naphthalene core.

The C-H stretching vibrations of the aromatic rings and the methyl group will appear in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the naphthalene ring will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations will be observed in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively, and are diagnostic of the substitution pattern on the aromatic ring.

A key feature of the spectrum will be the strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group, which are typically found in the region of 1350-1100 cm⁻¹. These bands are often very intense.

Predicted FT-IR Data for this compound:

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| CH₃ Bending | ~1450 and ~1380 | Medium |

| C-F Stretch (CF₃) | 1350 - 1100 | Strong |

| Aromatic C-H In-plane Bending | 1300 - 1000 | Medium |

| Aromatic C-H Out-of-plane Bending | 900 - 650 | Strong |

Note: The predicted absorption ranges are based on characteristic group frequencies.

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding. For this compound, a Raman analysis would be expected to yield characteristic peaks corresponding to the vibrations of its naphthalene core, the methyl (-CH₃) group, and the trifluoromethyl (-CF₃) group.

Key vibrational modes that would be of interest include:

Naphthalene Ring Vibrations: Aromatic C-C stretching modes, typically found in the 1300-1650 cm⁻¹ region, and ring breathing modes.

C-H Vibrations: Aromatic C-H stretching (~3050-3100 cm⁻¹) and bending modes.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching of the -CH₃ group (typically 2850-3000 cm⁻¹) and bending modes (~1375-1450 cm⁻¹).

Trifluoromethyl Group Vibrations: Strong C-F stretching modes, which are highly characteristic and typically appear in the 1000-1400 cm⁻¹ region.

While specific experimental data for this compound is unavailable, theoretical studies on related molecules such as 1-(chloromethyl)-2-methylnaphthalene have utilized computational methods (like DFT) to predict vibrational frequencies. A similar approach for the title compound could provide theoretical Raman activities to guide future experimental work.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. The naphthalene system is known for its distinct absorption bands. The introduction of methyl and trifluoromethyl substituents would be expected to modulate these properties.

A UV-Vis absorption spectrum for this compound would likely display characteristic π→π* transitions of the aromatic naphthalene system. The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands would be influenced by the electronic effects of the substituents. The methyl group is a weak electron-donating group, while the trifluoromethyl group is a strong electron-withdrawing group, and their combined effect on the electronic structure would be a key area of investigation.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, would provide further insights. Data for unsubstituted naphthalene shows fluorescence with an emission peak around 335 nm. The quantum yield and Stokes shift for this compound would offer valuable information about its photophysical properties and the influence of the substituents on de-excitation pathways.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Currently, there are no published crystal structures for this compound in crystallographic databases.

Single Crystal X-ray Diffraction Studies

Should a suitable single crystal of the compound be grown, a single-crystal X-ray diffraction experiment would yield precise data on bond lengths, bond angles, and torsion angles. This would empirically confirm the connectivity of the atoms and provide detailed insight into the molecular geometry, including the planarity of the naphthalene ring and the orientation of the methyl and trifluoromethyl substituents relative to the ring.

Analysis of Solid-State Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction data reveals how molecules pack together in the crystal lattice. This analysis is crucial for understanding intermolecular forces that govern the physical properties of the solid. For this compound, potential interactions would include:

π-π Stacking: Interactions between the aromatic naphthalene rings of adjacent molecules.

C-H···π Interactions: Interactions between the methyl group's hydrogen atoms and the aromatic system of a neighboring molecule.

Halogen-related Interactions: The highly electronegative fluorine atoms of the -CF₃ group could participate in various weak interactions, such as C-F···H or C-F···π contacts, which could significantly influence the crystal packing arrangement.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize chemical species that have unpaired electrons, such as radicals. The parent molecule, this compound, is a diamagnetic species with no unpaired electrons and would therefore be EPR-silent.

However, EPR spectroscopy would be an essential tool for studying the radical cation or radical anion of this compound. If the molecule were to be oxidized or reduced by one electron (e.g., through electrochemical methods or reaction with a chemical oxidant/reductant), the resulting paramagnetic species could be characterized by EPR. The resulting spectrum's g-value and hyperfine coupling constants—arising from the interaction of the unpaired electron with magnetic nuclei like ¹H and ¹⁹F—would provide a detailed map of the spin density distribution across the radical, offering fundamental insights into its electronic structure. Studies on other methyl-substituted naphthalene radicals have shown that such analyses can distinguish between different isomeric radical cations.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for examining the electronic properties of polysubstituted aromatic systems. Calculations, often performed at the B3LYP/6-311++G(d,p) level of theory, offer a detailed understanding of the molecule's characteristics. nih.gov

The first step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For 2-methyl-1-(trifluoromethyl)naphthalene, this process determines the precise bond lengths, bond angles, and dihedral angles. The presence of the bulky trifluoromethyl and methyl groups at adjacent positions (peri-positions) on the naphthalene (B1677914) ring introduces significant steric strain. This steric hindrance can lead to a distortion of the naphthalene backbone from planarity to relieve the strain. The optimization calculations would reveal the extent of this distortion, including the out-of-plane twisting of the C-CF3 and C-CH3 bonds and the potential puckering of the naphthalene rings.

Interactive Data Table: Hypothetical Optimized Geometrical Parameters (Note: As specific experimental or calculated data for this exact molecule is not publicly available, the following table is illustrative of typical parameters derived from DFT calculations for similar substituted naphthalenes.)

| Parameter | Value |

| C1-C(CF3) Bond Length | ~ 1.52 Å |

| C2-C(CH3) Bond Length | ~ 1.51 Å |

| C1-C2 Bond Length | ~ 1.38 Å |

| C1-C9 Bond Length | ~ 1.43 Å |

| C(CF3)-C1-C2-C(CH3) Dihedral Angle | > 5° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the electron-donating methyl group would be expected to raise the HOMO energy, while the electron-withdrawing trifluoromethyl group would lower the LUMO energy. The combined effect likely results in a relatively small HOMO-LUMO gap compared to unsubstituted naphthalene, indicating increased reactivity. The distribution of these orbitals is also informative; the HOMO is typically localized on the electron-rich parts of the molecule (the naphthalene ring and methyl group), while the LUMO is concentrated around the electron-deficient trifluoromethyl group and adjacent carbon atoms.

Interactive Data Table: Representative FMO Energies (Note: These values are representative for substituted naphthalenes and are for illustrative purposes.)

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within the molecule. It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, which corresponds to hyperconjugative interactions that stabilize the molecule.

Interactive Data Table: Illustrative NBO Charges (Note: This table presents hypothetical charge distributions based on the expected substituent effects.)

| Atom/Group | Natural Charge (e) |

| CF3 Group (total) | ~ -0.45 |

| CH3 Group (total) | ~ +0.15 |

| Naphthalene Ring (total) | ~ +0.30 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would show a region of strong negative potential around the fluorine atoms of the trifluoromethyl group, making them potential sites for interaction with electrophiles or Lewis acids. Conversely, the region around the hydrogen atoms of the methyl group and the π-system of the naphthalene ring would exhibit a more positive potential, particularly near the electron-withdrawing CF3 group, indicating sites for potential nucleophilic attack.

Quantitative Analysis of Substituent Effects

The electronic influence of the methyl and trifluoromethyl substituents on the naphthalene ring can be quantified and correlated with established parameters, such as Hammett-type constants.

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. While originally developed for benzene (B151609) derivatives, the principles can be extended to naphthalene systems. The electronic properties calculated from DFT, such as the Substituent Effect Stabilization Energy (SESE), can be correlated with Hammett constants (σp, σm) and their field (F) and resonance (R) components. nih.govnih.gov

The trifluoromethyl group is a strong electron-withdrawing group, characterized by a large positive Hammett constant (σp for CF3 is approximately +0.54). nih.gov In contrast, the methyl group is a weak electron-donating group, with a negative Hammett constant (σp for CH3 is approximately -0.17). nih.gov The presence of both groups on the naphthalene ring creates a push-pull electronic effect.

Studies on polysubstituted trifluoromethyl derivatives of naphthalene have shown that the presence of strongly electron-withdrawing CF3 groups significantly enhances the sensitivity of the molecule to the electronic effects of other substituents. nih.gov The correlation of calculated SESE values with Hammett constants for a series of such compounds allows for a quantitative understanding of how the combined influence of the methyl and trifluoromethyl groups modulates the electronic character of the naphthalene system. This analysis is crucial for predicting the reactivity of this compound in various chemical reactions.

Interactive Data Table: Hammett Constants for Relevant Substituents

| Substituent | Hammett Constant (σp) |

| -CF3 | +0.54 |

| -CH3 | -0.17 |

Comparative Studies: Naphthalene versus Benzene as Transmitting Moieties for Substituent Effects

Theoretical studies have effectively demonstrated that the naphthalene ring system is a more sensitive moiety for transmitting electronic substituent effects than the benzene ring. This increased sensitivity is particularly pronounced in the presence of strongly electron-withdrawing groups, such as the trifluoromethyl (-CF3) group.

Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been employed to analyze these effects. A key parameter in these studies is the Substituent Effect Stabilization Energy (SESE), which quantifies the change in electronic energy upon substitution. Research shows a strong linear correlation between calculated SESE values and empirically determined Hammett-type constants (σ).

When comparing analogous trifluoromethyl-substituted naphthalene and benzene derivatives, the naphthalene systems consistently show a greater sensitivity in SESE values to changes caused by other substituents. The presence of the -CF3 group significantly amplifies this sensitivity. For instance, the introduction of various electron-donating or electron-withdrawing groups results in a larger spread of SESE values in the naphthalene series compared to the benzene series. This indicates that the electronic influence of a substituent is transmitted more effectively across the larger, more polarizable naphthalene framework.

| Transmitting Moiety | Key Substituent | Relative Sensitivity (Slope 'a' of SESE vs. σ) | Reference Finding |

|---|---|---|---|

| Benzene | p-CF3 | ~0.7 - 0.8 | Serves as a baseline for substituent effect transmission. |

| Naphthalene | 1-CF3 | >1.0 | Demonstrates significantly higher sensitivity than the benzene system. |

| Naphthalene | Poly-CF3 | Even higher | Sensitivity increases with the number of -CF3 groups attached to the ring. |

This enhanced sensitivity makes trifluoromethylated naphthalenes, including this compound, excellent molecular probes for studying and quantifying substituent effects in aromatic systems.

Theoretical Prediction of Reaction Pathways, Regioselectivity, and Mechanistic Insights

Computational methods are instrumental in predicting the reactivity and regioselectivity of this compound in various chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out potential reaction pathways and determine the most likely outcomes.

For electrophilic aromatic substitution, the directing effects of the methyl (-CH3) and trifluoromethyl (-CF3) groups are key. The -CH3 group is an activating, ortho-, para-director, while the -CF3 group is a deactivating, meta-director. In the this compound system, these opposing effects create a complex regioselectivity profile. DFT calculations can predict the most probable sites of electrophilic attack by analyzing parameters like frontier molecular orbital (FMO) densities and calculated activation energy barriers for substitution at different positions. Such studies would likely predict that electrophilic attack is favored on the ring containing the activating methyl group, at positions C5 and C7, which are para and ortho to the methyl group, respectively, and remote from the deactivating influence of the trifluoromethyl group.

In the context of nucleophilic aromatic substitution (SNA r), the powerful electron-withdrawing nature of the -CF3 group can activate the naphthalene ring towards attack by nucleophiles. Theoretical studies on analogous systems, such as 1-amino-2,4-bis(trifluoroacetyl)naphthalene, have used DFT to model the reaction pathway, including the formation and stability of key intermediates like Meisenheimer complexes. scirp.orgresearchgate.net These calculations help explain the reactivity order of different nucleophiles and the influence of solvent on the reaction mechanism. scirp.orgresearchgate.net For this compound, computational models could similarly predict the feasibility and preferred pathways for nucleophilic attack.

DFT has also been used to elucidate the mechanisms and origins of regioselectivity in more complex, metal-catalyzed reactions involving naphthalene derivatives, such as palladium-catalyzed dearomatization reactions. rsc.org These studies analyze the steric and electronic effects of ligands and substrates to explain why one product isomer is formed over another.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Correlations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules. rsc.orgresearchgate.net It is widely used to predict UV-Vis absorption spectra by calculating vertical excitation energies and their corresponding oscillator strengths (intensities). mdpi.com

For this compound, TD-DFT calculations can provide a theoretical absorption spectrum that can be correlated with experimental data. These calculations reveal the nature of the electronic transitions, typically dominated by promotions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The method has been successfully applied to various substituted naphthalene systems to interpret their spectroscopic properties. researchgate.net

Systematic TD-DFT studies on different classes of organic molecules have benchmarked the performance of various functionals (e.g., B3LYP, CAM-B3LYP, M06-2X) for accuracy in predicting absorption maxima (λmax). researchgate.netnih.gov Such studies show that modern functionals, when combined with an appropriate basis set and a solvent model, can achieve good agreement with experimental spectra. nih.govnih.gov For a molecule like this compound, TD-DFT would predict the energies and intensities of its principal absorption bands, corresponding to π→π* transitions within the naphthalene core, and elucidate how these are perturbed by the methyl and trifluoromethyl substituents.

| Calculated Property | Description | Significance |

|---|---|---|

| Excitation Energy (eV) / Wavelength (nm) | The energy difference between the ground and excited electronic state. | Predicts the position of absorption bands (λmax) in the UV-Vis spectrum. |

| Oscillator Strength (f) | A dimensionless quantity representing the probability of a specific electronic transition. | Correlates with the intensity of an absorption band. |

| Major Orbital Contributions | Identifies the molecular orbitals involved in the transition (e.g., HOMO→LUMO). | Provides insight into the nature of the excitation (e.g., π→π, n→π, charge-transfer). |

General Quantum Chemical Computations for Molecular Descriptors

Quantum chemical calculations are routinely used to determine a variety of molecular descriptors that characterize the electronic structure, reactivity, and stability of a molecule. For this compound, these descriptors provide a quantitative chemical portrait. DFT methods are commonly employed for these calculations. researchgate.net

Key descriptors include the energies of the Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO. The HOMO energy (EHOMO) is related to the ionization potential and indicates the ability of a molecule to donate electrons. The LUMO energy (ELUMO) is related to the electron affinity and indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netsamipubco.com The introduction of substituents significantly modulates these values; electron-donating groups like -CH3 tend to raise the HOMO energy, while electron-withdrawing groups like -CF3 lower both the HOMO and LUMO energies, often affecting the LUMO more significantly. rsc.orgresearchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted on the molecule's electron density surface and uses a color scale to show regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) electrostatic potential. researchgate.net For this compound, the MEP would visually highlight the electron-rich π-system of the naphthalene rings and the highly electron-poor region around the fluorine atoms of the -CF3 group.

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; related to ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Relates to chemical reactivity, kinetic stability, and optical properties. |

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Electronegativity | χ | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a compound. |

These and other descriptors provide a detailed, quantitative basis for understanding and predicting the behavior of this compound.

Applications of 2 Methyl 1 Trifluoromethyl Naphthalene in Advanced Chemical Research

Role in Organic Electronic Materials Development

The development of novel organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the precise tuning of molecular electronic properties. The naphthalene (B1677914) core, functionalized with both electron-donating (methyl) and electron-withdrawing (trifluoromethyl) groups, presents a compelling candidate for these advanced materials.

In the field of organic electronics, materials are broadly classified as p-type (hole-transporting) or n-type (electron-transporting). The efficiency of n-type materials is intrinsically linked to their ability to accept electrons, a property governed by the energy of their Lowest Unoccupied Molecular Orbital (LUMO). The introduction of potent electron-withdrawing groups is a key strategy for lowering the LUMO energy level, thereby enhancing electron-accepting capabilities.

The trifluoromethyl group is exceptionally effective in this role. Research on related naphthalene systems, such as naphthalene diimides, has shown that functionalization with electron-withdrawing groups like –CF₃ is a highly effective strategy for raising the material's electron affinity. nih.gov This modification makes the one-electron reduction potentials of the molecule substantially more positive, signifying that the molecule can accept an electron more readily. soton.ac.uk This principle is central to the utility of 2-Methyl-1-(trifluoromethyl)naphthalene, where the –CF₃ group significantly lowers the LUMO energy of the naphthalene system, predisposing it for use as an n-type material or an electron-accepting component in donor-acceptor systems. sciengine.comresearchgate.net

| Substituent Group | Electronic Nature | Influence on LUMO Energy | Effect on Reduction Potential |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating | Raises Energy | Becomes More Negative (Harder to Reduce) |

| -H (Hydrogen) | Neutral Reference | Baseline | Baseline |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Lowers Energy | Becomes More Positive (Easier to Reduce) |

Phosphorescent metal complexes are vital components in high-efficiency OLED technology. The emission properties of these complexes are highly dependent on the nature of the ligands coordinated to the central metal ion. Ligands play a crucial role in tuning the HOMO/LUMO energy levels, which in turn dictates the energy of the emissive triplet state and, consequently, the color and efficiency of the emitted light.

While ligands containing trifluoromethyl groups are frequently employed to modulate the electronic properties of phosphorescent complexes, the specific application of this compound as a ligand in this context is not widely documented in the literature. acs.org However, its inherent electronic structure—a π-conjugated naphthalene system with defined electron-donating and -withdrawing substituents—makes it a theoretically attractive candidate for cyclometalating ligands. Such a ligand could offer a means to fine-tune the photophysical properties of metal complexes, such as those based on iridium(III) or platinum(II), which are common in optoelectronic devices. nih.gov

Utility as Molecular Probes for Fundamental Electronic Interactions

Understanding how substituents electronically influence one another across a molecular framework is a fundamental aspect of physical organic chemistry. Trifluoromethylated naphthalene derivatives have emerged as exceptionally sensitive molecular probes for quantifying these substituent effects. mdpi.com

The naphthalene scaffold offers a more complex system than benzene (B151609) for studying these interactions, as it has more non-equivalent positions for substitution. mdpi.com Researchers utilize computational methods to calculate the Substituent Effect Stabilization Energy (SESE), which quantifies the interaction between a probe group (like –CF₃) and another substituent on the ring. nih.gov Studies have shown a strong correlation between these theoretically calculated SESE values and empirically determined Hammett constants, which are a measure of the electronic influence of substituents. nih.govresearchgate.net

The key finding is that the presence of the strongly electron-withdrawing trifluoromethyl group significantly amplifies the sensitivity of the naphthalene probe to the electronic effects of other substituents. mdpi.com This means that even subtle electronic changes caused by a second substituent result in a more pronounced and measurable change in the SESE. This heightened sensitivity makes trifluoromethylated naphthalenes, including isomers like this compound, superior to many benzene-based probes for detailed electronic studies. nih.gov

| Probe System | Key Feature | Correlation (R²) with Hammett Constants | Significance |

|---|---|---|---|

| p-substituted benzene | Standard Reference | High | Baseline for comparison |

| Mono(CF₃)substituted naphthalene | Increased Sensitivity | Very High (e.g., R² = 0.99 for 2,6-disubstituted) mdpi.com | More sensitive probe than benzene systems |

| Poly(CF₃)substituted naphthalene | Greatly Increased Sensitivity | High | Extremely sensitive to substituent effects mdpi.com |

Strategic Building Blocks in Complex Organic Synthesis

Beyond its direct applications, this compound serves as a valuable starting material and intermediate in the synthesis of more complex molecules. Its pre-defined substitution pattern provides a strategic entry point for constructing elaborate fluorinated aromatic systems.

The synthesis of complex organic molecules often proceeds by the stepwise functionalization of a simpler core structure. This compound is an ideal precursor for creating a variety of other fluorinated naphthalene derivatives. The existing substituents on the ring direct the position of subsequent reactions, such as electrophilic aromatic substitution. The electron-donating methyl group and the electron-withdrawing, meta-directing trifluoromethyl group create a unique electronic landscape that can be exploited for regioselective synthesis.

Furthermore, the methyl group itself is a reactive handle. It can undergo reactions typical of benzylic positions, such as free-radical halogenation, to introduce a functional group that can be converted into many other moieties (e.g., alcohols, ethers, nitriles). This allows for the elaboration of the molecule without altering the core aromatic structure, providing access to a wide range of novel and complex fluorinated compounds. soton.ac.ukscispace.com

| Reaction Type | Potential Reagent | Purpose |

|---|---|---|

| Electrophilic Nitration | HNO₃/H₂SO₄ | Introduces a nitro group for further transformation (e.g., to an amine) |

| Electrophilic Halogenation | Br₂/FeBr₃ | Adds a halogen atom to the aromatic ring |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | Functionalizes the methyl group, creating a reactive benzylic bromide |

| Oxidation | KMnO₄ | Oxidizes the methyl group to a carboxylic acid |

In the field of catalysis, understanding how a catalyst interacts with its substrate is paramount. Substrates with distinct electronic and steric properties are essential tools for probing reaction mechanisms and catalyst behavior. This compound, with its electronically opposed substituents, serves as an excellent intermediate for such studies.

For example, in transition-metal-catalyzed reactions like C–H activation or cross-coupling, the electronic nature of the substrate can dramatically influence the reaction's rate, yield, and selectivity. acs.org By using this compound as a substrate, researchers can investigate how a catalytic system tolerates the presence of the strongly deactivating –CF₃ group adjacent to a more activating –CH₃ group. This provides valuable insight into the electronic sensitivity of the catalyst. The naphthalene moiety itself is a common structural motif in substrates for various catalytic reactions, and the unique electronic signature of this particular derivative makes it a specialized tool for mechanistic and catalyst development studies. acs.org

Q & A

What methodologies are recommended for synthesizing 2-Methyl-1-(trifluoromethyl)naphthalene, and how can purity be validated?

Basic Research Focus

Synthesis typically involves Friedel-Crafts alkylation or trifluoromethylation of naphthalene derivatives. For purity validation, combine gas chromatography-mass spectrometry (GC-MS) with nuclear magnetic resonance (NMR) spectroscopy. High-performance liquid chromatography (HPLC) using UV detection at 254 nm is standard for quantifying impurities. Ensure solvent removal via rotary evaporation under reduced pressure and characterize intermediates at each step to confirm structural fidelity .

How should researchers design a systematic review to evaluate conflicting toxicity data for this compound?

Advanced Research Focus

Follow the ATSDR framework for toxicological profiles:

Literature Search : Use databases (PubMed, TOXCENTER) with tailored search strings covering terms like "toxicokinetics," "hepatic effects," and "environmental fate" .

Screening : Apply a two-step title/abstract and full-text review to filter studies based on inclusion criteria (e.g., species, exposure routes, health outcomes) .

Risk of Bias Assessment : Use standardized questionnaires to evaluate study quality (e.g., randomization, outcome reporting) .

Data Integration : Translate confidence ratings into evidence levels, resolving contradictions via sensitivity analysis or subgroup stratification (e.g., separating in vitro vs. in vivo data) .

What advanced analytical techniques are suitable for quantifying trace emissions of this compound in environmental samples?

Advanced Research Focus

Non-invasive methods like thermal desorption-gas chromatography (TD-GC) paired with flame ionization detection (FID) or tandem mass spectrometry (MS/MS) are effective for low-concentration detection. For real-time monitoring, proton-transfer-reaction mass spectrometry (PTR-MS) offers high sensitivity. Calibrate instruments using certified reference materials and validate with isotope dilution techniques to minimize matrix effects .

What experimental models are optimal for studying the subchronic toxicokinetics of this compound?

Basic Research Focus

Use Sprague-Dawley rats or C57BL/6 mice for in vivo studies, administering doses via oral gavage or inhalation chambers. Collect plasma, liver, and adipose tissue at intervals (e.g., 24h, 7d, 28d) to assess absorption, distribution, and elimination. For in vitro models, primary hepatocytes or HepG2 cells can elucidate metabolic pathways via LC-MS-based metabolomics .

How can computational methods predict the environmental persistence and degradation pathways of this compound?

Advanced Research Focus

Apply density functional theory (DFT) to calculate reaction energetics for hydrolysis, photolysis, or microbial degradation. Use software like EPI Suite to estimate biodegradation half-lives and partition coefficients (e.g., log Kow). Molecular dynamics simulations can model interactions with soil organic matter, while quantitative structure-activity relationship (QSAR) models predict ecotoxicity endpoints .

What catalytic systems are effective for degrading this compound in industrial effluents?

Advanced Research Focus

Ni- or Fe-based catalysts supported on zeolites or mesoporous silica show high activity for hydrodefluorination. Optimize reaction conditions (e.g., 300–400°C, H2 pressure) to break C-F bonds. For photocatalytic degradation, TiO2 doped with transition metals (e.g., Cu, Ag) under UV light achieves >90% mineralization. Monitor intermediates via FTIR or GC-MS to confirm pathway specificity .

How do researchers address confounding variables in in vivo studies of this compound-induced hepatotoxicity?

Advanced Research Focus

Control for diet, circadian rhythms, and genetic variability using isogenic animal strains. Pair liquid chromatography with high-resolution mass spectrometry (LC-HRMS) to distinguish compound metabolites from endogenous biomolecules. Apply multivariate statistical analysis (e.g., PCA) to isolate toxicity-related biomarkers from noise .

What strategies resolve discrepancies between in vitro and in vivo genotoxicity data for this compound?

Advanced Research Focus

Reconcile differences by:

Dose Extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro concentrations with in vivo exposure levels.

Metabolic Activation : Supplement Ames tests with S9 liver fractions to mimic metabolic conversion.

Endpoint Harmonization : Compare micronucleus formation (in vivo) with comet assay results (in vitro) using benchmark dose modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.